molecular formula C20H18N2O B4464013 11-methyl-3-phenyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

11-methyl-3-phenyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No. B4464013
M. Wt: 302.4 g/mol
InChI Key: WIAOYFHVLGHEOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11-methyl-3-phenyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one, also known as MPD, is a chemical compound that belongs to the class of benzodiazepines. It has been found to possess various biological properties, making it useful in scientific research.

Mechanism of Action

The mechanism of action of 11-methyl-3-phenyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves the binding of the compound to the benzodiazepine site of the GABA-A receptor. This binding results in the enhancement of GABAergic neurotransmission, leading to the inhibition of neuronal activity. This property of 11-methyl-3-phenyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has been found to be useful in treating anxiety, insomnia, and seizures.
Biochemical and Physiological Effects:
11-methyl-3-phenyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has been found to possess various biochemical and physiological effects. It has been shown to decrease anxiety-like behavior in animal models, indicating its anxiolytic properties. 11-methyl-3-phenyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has also been found to increase sleep duration and decrease sleep latency, indicating its sedative properties. Additionally, 11-methyl-3-phenyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has been found to possess anticonvulsant properties, making it useful in treating seizures.

Advantages and Limitations for Lab Experiments

The advantages of using 11-methyl-3-phenyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one in lab experiments include its high potency, selectivity, and specificity for the benzodiazepine site of the GABA-A receptor. However, the limitations of using 11-methyl-3-phenyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one in lab experiments include its relatively short half-life and the potential for tolerance and dependence with prolonged use.

Future Directions

For 11-methyl-3-phenyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one research include the development of novel analogs with improved pharmacokinetic properties and the investigation of its potential therapeutic applications in various neurological and psychiatric disorders. Additionally, the use of 11-methyl-3-phenyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one in combination with other compounds to enhance its therapeutic effects and reduce its potential side effects should be explored.

Scientific Research Applications

11-methyl-3-phenyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has been extensively used in scientific research as a pharmacological tool to study the central nervous system. It has been found to bind to the benzodiazepine site of the GABA-A receptor, resulting in the enhancement of GABAergic neurotransmission. This property has made 11-methyl-3-phenyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one useful in studying the role of GABAergic neurotransmission in various physiological and pathological conditions.

properties

IUPAC Name

6-methyl-9-phenyl-5,8,9,10-tetrahydrobenzo[b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O/c1-13-20-18(22-17-10-6-5-9-16(17)21-13)11-15(12-19(20)23)14-7-3-2-4-8-14/h2-10,15,21H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIAOYFHVLGHEOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC3=CC=CC=C3N1)CC(CC2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
11-methyl-3-phenyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Reactant of Route 2
11-methyl-3-phenyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Reactant of Route 3
11-methyl-3-phenyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Reactant of Route 4
11-methyl-3-phenyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Reactant of Route 5
11-methyl-3-phenyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Reactant of Route 6
11-methyl-3-phenyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

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